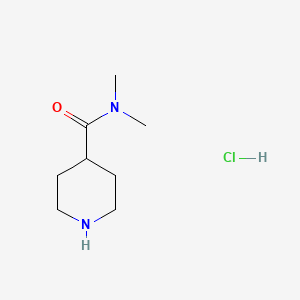

N,N-dimethylpiperidine-4-carboxamide hydrochloride

Descripción general

Descripción

N,N-dimethylpiperidine-4-carboxamide hydrochloride is a chemical compound that is related to a class of substances known as betaines. These compounds are characterized by their ability to form strong hydrogen bonds and interact electrostatically with ions. The molecular structure of related compounds, such as N,N'-dicarboxymethyl-N,N'-dimethylpiperazine monohydrochloride, has been studied, revealing that the piperazinium moieties can form infinite chains bridged by strong, symmetrical, and linear hydrogen bonds. The piperazine ring in these structures typically adopts a chair conformation, with various substituents occupying axial and equatorial positions .

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including oxidation, amidation, and substitution reactions. For instance, the synthesis of N2,N2,N6,N6-tetraethyl-4-hydroxymethylpyridine-2,6-dicarboxamide starts with 2,6-dimethylpyridine and involves oxidation with potassium permanganate (KMnO4), amidation, and free-radical substitution on the pyridine ring. The final product in this case is obtained by further oxidation with the Sarret reagent . Similarly, the synthesis of 1-aryl-4-hydroxyN,N-dimethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamides involves treating ethyl 2-chloropyridine-3-carboxylate with the lithium enolate of N,N-dimethylacetamide, followed by reaction with aryl isocyanates in the presence of sodium hydride .

Molecular Structure Analysis

The molecular structure of N,N-dimethylpiperidine-4-carboxamide hydrochloride and related compounds is characterized by the presence of a piperazine or pyridine ring, which can adopt different conformations depending on the substituents attached to it. The presence of carboxamide groups and other functional groups influences the basicity, hydrogen bonding, and overall geometry of the molecule. X-ray diffraction studies have been used to determine the crystal structure of these compounds, revealing details such as bond lengths and angles, as well as the spatial arrangement of the atoms .

Chemical Reactions Analysis

The chemical reactivity of N,N-dimethylpiperidine-4-carboxamide hydrochloride and related compounds is influenced by the presence of functional groups such as carboxamide, which can participate in various chemical reactions. For example, the carboxamide group can be involved in amidation reactions, as seen in the synthesis of the related compounds . Additionally, the presence of substituents on the piperazine or pyridine rings can lead to free-radical substitution reactions, which are useful for introducing new functional groups into the molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of N,N-dimethylpiperidine-4-carboxamide hydrochloride and related compounds are determined by their molecular structure. The strong hydrogen bonding observed in these compounds can affect their solubility, melting points, and boiling points. Spectroscopic methods such as FTIR, NMR, and MS are commonly used to characterize these compounds. FTIR spectra can show intense broad absorptions due to the presence of carboxamide groups, while NMR spectra provide information about the chemical environment of hydrogen and carbon atoms in the molecule. The basicity of these compounds can be quantified by determining their pKa values through potentiometric titration .

Aplicaciones Científicas De Investigación

Antitumor Properties

N,N-dimethylpiperidine-4-carboxamide hydrochloride and its analogs demonstrate significant promise in cancer research due to their cytotoxic properties. Studies on similar compounds, such as N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA) and its derivatives, show their ability to induce DNA damage and inhibit RNA synthesis, making them potential antitumor agents. These compounds are known to interact with topoisomerase II, which is crucial in DNA replication and transcription, leading to their cytotoxic effects in cancer cells (Pastwa et al., 1998). Further, derivatives of these compounds have shown in vivo activity against tumors like the Lewis lung tumor in mice, indicating their potential for broader application in cancer treatment (Young et al., 1990).

DNA Interaction and Binding

The interaction of these compounds with DNA is a significant area of study. For example, 9-amino-[N-(2-dimethylamino)ethyl] acridine-4-carboxamide, a related compound, shows strong binding to DNA. This interaction is thought to occur primarily in the DNA's minor groove, which affects the DNA's structural integrity and function. This binding property is crucial for the compound's mutagenic and carcinogenic potential and its ability to interfere with nucleic acid synthesis (Shukla et al., 2006).

Enzymatic Interactions

The metabolism of N,N-dimethylpiperidine-4-carboxamide hydrochloride and its analogs by enzymes like aldehyde oxidase is another critical aspect of their scientific research applications. This enzymatic interaction plays a significant role in the drug's pharmacokinetics and pharmacodynamics. Understanding these interactions can provide insights into the drug's efficacy and potential side effects (Schofield et al., 2000).

Synthesis and Chemical Properties

The synthesis and modification of N,N-dimethylpiperidine-4-carboxamide hydrochloride are crucial for enhancing its therapeutic potential and understanding its chemical properties. Studies have explored various methods of synthesizing this compound and its derivatives, aiming to improve its efficacy as a potential therapeutic agent. These synthetic methods can lead to variations in the compound's structure, which might affect its biological activity and interaction with biological targets (Bielawski et al., 1993).

Mecanismo De Acción

Safety and Hazards

N,N-dimethylpiperidine-4-carboxamide hydrochloride is classified as an eye irritant (Eye Irrit. 2) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The safety information pictograms include GHS07 (Exclamation mark), indicating that it may cause less serious health effects or damage the ozone layer . The hazard statements include H319, which means it causes serious eye irritation . The precautionary statements include P264, P280, P305 + P351 + P338, and P337 + P313 .

Propiedades

IUPAC Name |

N,N-dimethylpiperidine-4-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O.ClH/c1-10(2)8(11)7-3-5-9-6-4-7;/h7,9H,3-6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQEDPORECJZBIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1CCNCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60600863 | |

| Record name | N,N-Dimethylpiperidine-4-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60600863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-dimethylpiperidine-4-carboxamide hydrochloride | |

CAS RN |

6270-42-4 | |

| Record name | 6270-42-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35515 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N-Dimethylpiperidine-4-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60600863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-dimethylpiperidine-4-carboxamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(Propan-2-yloxy)pyridin-3-yl]methanamine](/img/structure/B1286565.png)

![2-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B1286582.png)